molecular formula C13H19NO B030785 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL CAS No. 78950-82-0

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL

Cat. No. B030785
CAS RN: 78950-82-0
M. Wt: 205.3 g/mol
InChI Key: VCYPZWCFSAHTQT-UHFFFAOYSA-N
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Patent
US06372920B1

Procedure details

700 mg (3.4 mmol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin made by the process described in U.S. Pat. No. 5,382,596, 4.8 g (17 mmol) 2-(2-thienyl)ethanol toluenesulfonate, 216 mg (2 mmol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material), and 40 mL xylenes (mixture, Aldrich Chemical Co.) were mixed and brought to reflux. The reaction was halted at 24 hours, and worked up in the usual manner well known to those skilled in the art without chromatographic purification to yield the product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, that was converted to its hydrochloride salt form, with a yield of 1 g (84%).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
216 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([NH:12][CH2:13][CH2:14][CH3:15])[CH2:7]2.C1(C)C(S(O[CH2:26][CH2:27][C:28]2[S:29][CH:30]=[CH:31][CH:32]=2)(=O)=O)=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>>[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([N:12]([CH2:13][CH2:14][CH3:15])[CH2:26][CH2:27][C:28]1[S:29][CH:30]=[CH:31][CH:32]=1)[CH2:7]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
OC1=C2CCC(CC2=CC=C1)NCCC
Step Two
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
4.8 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OCCC=1SC=CC1)C
Name
Quantity
216 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
xylenes
Quantity
40 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
without chromatographic purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=C2CCC(CC2=CC=C1)N(CCC=1SC=CC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06372920B1

Procedure details

700 mg (3.4 mmol) (−)-5-hydroxy-N-n-propyl-2-aminotetralin made by the process described in U.S. Pat. No. 5,382,596, 4.8 g (17 mmol) 2-(2-thienyl)ethanol toluenesulfonate, 216 mg (2 mmol) sodium carbonate (0.6 molar ratio Na2CO3/amine starting material), and 40 mL xylenes (mixture, Aldrich Chemical Co.) were mixed and brought to reflux. The reaction was halted at 24 hours, and worked up in the usual manner well known to those skilled in the art without chromatographic purification to yield the product, (−)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin, that was converted to its hydrochloride salt form, with a yield of 1 g (84%).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
216 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([NH:12][CH2:13][CH2:14][CH3:15])[CH2:7]2.C1(C)C(S(O[CH2:26][CH2:27][C:28]2[S:29][CH:30]=[CH:31][CH:32]=2)(=O)=O)=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>>[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([N:12]([CH2:13][CH2:14][CH3:15])[CH2:26][CH2:27][C:28]1[S:29][CH:30]=[CH:31][CH:32]=1)[CH2:7]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
OC1=C2CCC(CC2=CC=C1)NCCC
Step Two
Name
2-(2-thienyl)ethanol toluenesulfonate
Quantity
4.8 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OCCC=1SC=CC1)C
Name
Quantity
216 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
xylenes
Quantity
40 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
without chromatographic purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=C2CCC(CC2=CC=C1)N(CCC=1SC=CC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.